![molecular formula C16H10ClF6N5O2S B2855105 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide CAS No. 2060751-35-9](/img/structure/B2855105.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C16H10ClF6N5O2S . It has a molecular weight of 485.8 g/mol . The compound is also known by other names such as AKOS026675344 and KC-0005 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyrazole ring, a sulfonamide group, and two pyridine rings, each substituted with a trifluoromethyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties, including a topological polar surface area of 98.2 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 12 . It also has a rotatable bond count of 5 and a complexity of 719 .科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis of novel heterocyclic compounds, including sulfonamides, for potential applications in various fields. For instance, Azab et al. (2013) delved into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. Their work represents a broader interest in the chemical manipulation and application of sulfonamide-based compounds in creating substances with desirable biological activities (Azab, Youssef, & El‐Bordany, 2013).
Antibacterial and Antimicrobial Applications
Several studies have synthesized sulfonamide derivatives to evaluate their antibacterial and antimicrobial efficacy. For example, El‐Emary et al. (2002) reported on the synthesis and antimicrobial activity of new heterocycles based on sulfonamide, highlighting the potential of these compounds in addressing bacterial infections. This research underscores the chemical versatility of sulfonamides in generating compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Applications in Organic Chemistry and Materials Science
Beyond biological applications, sulfonamide compounds have been investigated for their utility in organic synthesis and materials science. For instance, Tucker et al. (2015) demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting their potential utility in medicinal chemistry and the development of novel materials. This work illustrates the broad applicability of sulfonamide derivatives in creating functional materials and chemicals with specific properties (Tucker, Chenard, & Young, 2015).
Advanced Applications
Research into sulfonamide derivatives also encompasses their use in advanced applications, such as the design of multimodal agents for treating complex diseases. For example, Canale et al. (2016) investigated N-alkylated arylsulfonamides as potential central nervous system (CNS) disorder treatments, showcasing the versatility of sulfonamide-based compounds in therapeutic applications beyond their traditional use as antibacterial agents. This study emphasizes the potential of sulfonamides in the development of novel treatments for CNS disorders, leveraging their chemical diversity and biological activity (Canale et al., 2016).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, given the reported antibacterial activity of similar compounds , this compound could be explored as a potential antibacterial agent.
作用機序
Target of Action
Similar compounds have been found to targetAcpS-PPTase , a bacterial enzyme involved in the post-translational modification of proteins. This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as acps-pptase, to inhibit their function . This inhibition could potentially disrupt the normal functioning of the bacterial cell, leading to its death .
Biochemical Pathways
Given its potential interaction with acps-pptase, it is likely that the compound affects the post-translational modification of proteins in bacteria . This could disrupt various downstream processes, including protein function and cell viability .
Result of Action
It is hypothesized that the compound’s interaction with its targets could lead to the disruption of normal bacterial cell functioning and potentially result in cell death .
特性
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6N5O2S/c17-12-3-10(16(21,22)23)5-24-13(12)7-27-31(29,30)11-6-26-28(8-11)14-2-1-9(4-25-14)15(18,19)20/h1-6,8,27H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEGXSOQFFFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

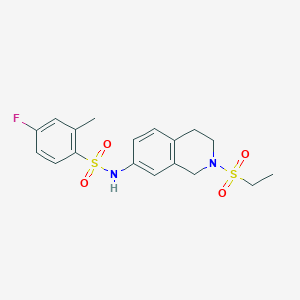
![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

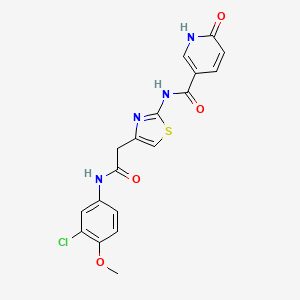
![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)
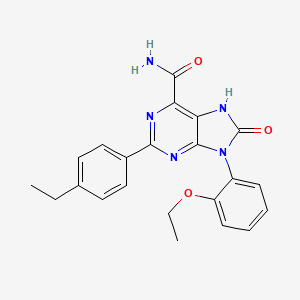
![1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B2855035.png)
![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2855038.png)

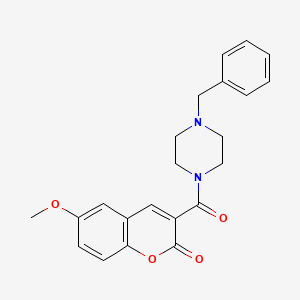
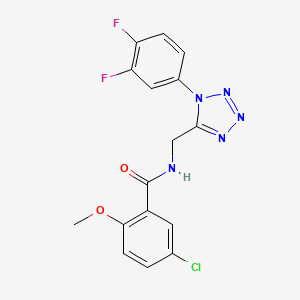
![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)